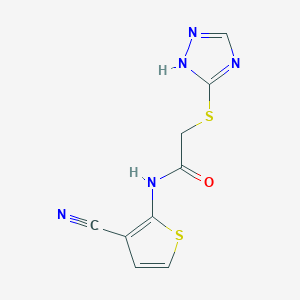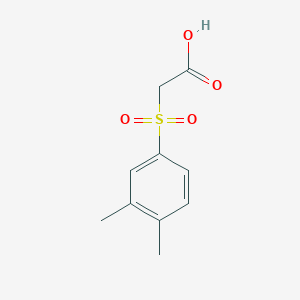
2-(3,4-dimethylphenyl)sulfonylacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4-dimethylphenyl)sulfonylacetic Acid” is a chemical compound utilized in scientific research for its remarkable properties . Its applications range from drug synthesis to organic reactions, offering immense potential for breakthrough discoveries.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a sulfonyl group attached to an acetic acid moiety, which is further connected to a 3,4-dimethylphenyl group . The molecular weight of this compound is 228.27 .Aplicaciones Científicas De Investigación
Photoremovable Protecting Group in Organic Synthesis and Biochemistry
2-(3,4-dimethylphenyl)sulfonylacetic acid derivatives have been explored as photoremovable protecting groups for phosphates and sulfonic acids. The derivatives demonstrate efficient release of the corresponding acids upon irradiation, showing potential in organic synthesis and biochemistry applications (Klán et al., 2002).
Structural Analysis and Material Science
The compound's structural features have been analyzed, showing significant angles between sulfonyl and aniline benzene rings, contributing to the understanding of molecular geometry and potential applications in material science (Gowda et al., 2010).
Chemiluminescence in Organic Chemistry
Derivatives of this compound have been synthesized, and their base-induced chemiluminescence has been studied. These studies provide insights into the thermal stability and light-emitting properties of the derivatives, which can be relevant for applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Anion Exchange Membranes
Polymers containing pendent 3,5-dimethylphenyl groups derived from this compound show potential as anion exchange membranes. These membranes demonstrate good conductivity and stability, indicating their suitability for fuel-cell applications (Wang et al., 2015).
Sulfonation Reactions in Organic Chemistry
The compound plays a role in sulfonation reactions, providing insights into the intermediacy of phenyl hydrogen sulfates in these processes. This knowledge is essential for the development of new synthetic pathways and understanding reaction mechanisms (Wit et al., 2010).
Direcciones Futuras
The future directions for “2-(3,4-dimethylphenyl)sulfonylacetic Acid” could involve further exploration of its remarkable properties and potential applications in drug synthesis and organic reactions. Additionally, the synthesis and cyclizations of similar compounds have been studied, indicating potential areas of future research .
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-3-4-9(5-8(7)2)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXRJPKHARJNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)
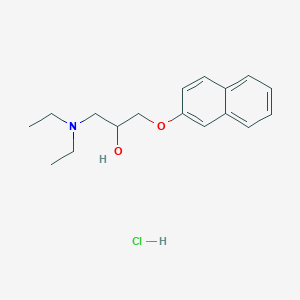
![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)

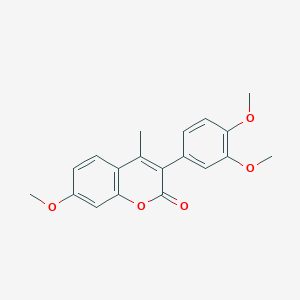
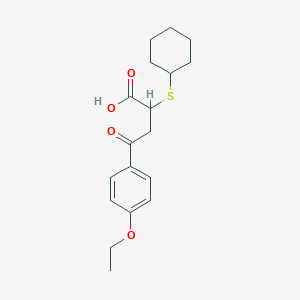
![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine](/img/structure/B2796048.png)

![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)
![6-Amino-7-benzimidazol-2-yl-5-benzylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2796051.png)
